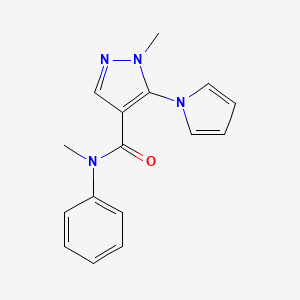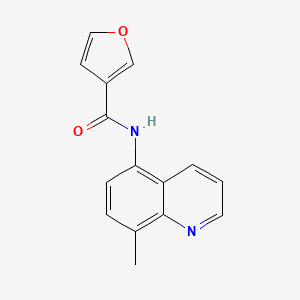
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the inhibition of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, which leads to an increase in incretin hormone levels. This, in turn, stimulates insulin secretion and suppresses glucagon secretion, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide are primarily related to its ability to regulate blood glucose levels. By inhibiting N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide and increasing incretin hormone levels, this compound can improve insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic properties in the treatment of type 2 diabetes. However, limitations include the need for further research to fully understand its safety and efficacy, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide. These include:
1. Further studies to investigate its safety and efficacy in the treatment of type 2 diabetes.
2. Exploration of its potential therapeutic properties in other diseases and conditions.
3. Development of more potent and selective N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide inhibitors.
4. Investigation of the potential for combination therapy with other antidiabetic agents.
5. Studies to understand the long-term effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide on glucose metabolism and other physiological processes.
In conclusion, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide is a promising compound with potential therapeutic properties in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its safety and efficacy and to explore its potential therapeutic properties in other diseases and conditions.
Synthesemethoden
The synthesis of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves several steps. The first step involves the reaction of 1,3-dimethyl-5-aminopyrazole with ethyl formate to form 1-ethyl-3-methyl-5-aminopyrazole. This intermediate compound is then reacted with phenyl isocyanate to form N-phenyl-1-ethyl-3-methyl-5-pyrrolylcarboxamide. Finally, this compound is reacted with dimethyl sulfate to yield the final product, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic properties in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide), which is responsible for breaking down incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-18(13-8-4-3-5-9-13)16(21)14-12-17-19(2)15(14)20-10-6-7-11-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIBQNROCUTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)




![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)


![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)